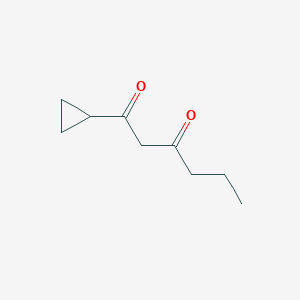

1-Cyclopropylhexane-1,3-dione

Descripción

Contextualizing the Significance of Cyclic β-Diketone Scaffolds in Organic Chemistry

The β-diketone or 1,3-diketone moiety is a fundamental structural motif in organic chemistry. ijpras.com These compounds are highly versatile synthetic intermediates, serving as key building blocks for a wide array of more complex molecules. ijpras.comresearchgate.net Their utility stems from the reactivity of the dicarbonyl group and the acidity of the central methylene protons.

β-Diketone scaffolds are particularly important in the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles, which are present in numerous pharmaceutical drugs. ijpras.com Furthermore, the β-diketone structure is found in many natural products and biologically active compounds that exhibit a range of properties, including antioxidant and anticancer activities. researchgate.netresearchgate.netnih.gov The ability of the enolate form of β-diketones to act as a bidentate ligand allows it to form stable complexes with a wide variety of metal ions. nih.gov This chelating property is exploited in applications ranging from catalysis to the solvent extraction of metals. nih.gov Cyclic β-diketones, such as cyclohexane-1,3-dione, are particularly valuable precursors for synthesizing a diverse range of nitrogen-containing heterocycles and other molecules with potential pharmaceutical applications, including anticancer and anti-inflammatory agents. nih.govresearchgate.net

Distinctive Structural Features of 1-Cyclopropylhexane-1,3-dione and their Research Implications

The chemical character of this compound is defined by the interplay between its β-diketone functionality and its cyclopropyl substituent.

A primary feature of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. researchgate.netmdpi.com In many cases, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, which can influence the molecule's reactivity and properties. echemi.comwikipedia.org The position of this equilibrium can be affected by factors such as the solvent and the nature of the substituents on the diketone skeleton. researchgate.netnih.gov

The cyclopropyl group attached to one of the carbonyl carbons imparts distinct properties to the molecule. fiveable.me This three-membered ring is characterized by significant ring strain due to its 60° bond angles, a large deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This strain energy makes the ring more reactive than larger cycloalkanes. fiveable.me Furthermore, the bonding orbitals of the cyclopropyl ring have significant p-character, giving the group electronic properties that are often compared to those of a carbon-carbon double bond. fiveable.mewikipedia.orgstackexchange.com It can act as a π-electron donor and participate in conjugation, which can stabilize adjacent carbocations. wikipedia.orgstackexchange.com

The research implications for this compound arise from this unique combination of structural features.

Synthetic Utility: The compound serves as a valuable precursor in organic synthesis. For instance, a patented method describes the preparation of 1-cyclopropylalkane-1,3-diones through a Claisen-type condensation, highlighting their role as intermediates for producing numerous pesticides. google.com

Medicinal Chemistry Potential: The incorporation of a cyclopropyl ring is a known strategy in medicinal chemistry to modulate a molecule's properties, such as lipophilicity and metabolic stability. fiveable.methieme-connect.com The presence of this group in the this compound scaffold makes it an interesting building block for designing new bioactive compounds. thieme-connect.com

Table 2: Summary of Structural Features and Research Implications

| Structural Feature | Description | Research Implication |

|---|---|---|

| β-Diketone Core | Contains two carbonyl groups separated by a methylene group. Exists in keto-enol tautomeric forms. researchgate.netmdpi.com | A versatile synthetic handle for C-C bond formation and synthesis of heterocycles. ijpras.comresearchgate.net The enolate can chelate metals. nih.gov |

| Cyclopropyl Group | A highly strained three-membered ring with partial double-bond character. fiveable.mewikipedia.org | Enhances reactivity due to ring strain. fiveable.me Modulates electronic properties and can influence biological activity and metabolic stability. fiveable.methieme-connect.com |

| Keto-Enol Tautomerism | Equilibrium between the diketo form and the enol form, which can be stabilized by intramolecular hydrogen bonding and conjugation. echemi.comwikipedia.org | The position of the equilibrium affects the compound's reactivity, and the enol form is crucial for its chelating properties. nih.govresearchgate.net |

Propiedades

IUPAC Name |

1-cyclopropylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELINRQDLONAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1-cyclopropylhexane-1,3-dione and Its Derivatives

Precursor Strategies and Reaction Pathways in Cyclohexane-1,3-dione Synthesis

The construction of the cyclohexane-1,3-dione scaffold is a foundational step, with several established pathways that can be adapted for the introduction of a cyclopropyl group. These strategies often involve the formation of the six-membered ring through condensation reactions.

A prominent method for synthesizing 2-acyl-cyclohexane-1,3-diones, a class of compounds that includes 1-cyclopropylhexane-1,3-dione, is the rearrangement of an enol ester. This process typically involves the initial formation of an enol ester from a cyclohexane-1,3-dione and an appropriate acid chloride, followed by a base- or catalyst-induced rearrangement. chesci.com

The key step is the isomerization of the enol ester to the final triketone product. chesci.com Historically, this transformation often required hazardous cyanide reagents like sodium cyanide or acetone cyanohydrin. chesci.com These reagents act as catalysts by cleaving the enol ester to form a transient acyl cyanide, which then C-acylates the enolate of the 1,3-diketone. researchgate.net However, recent advancements have introduced safer and more convenient reagents. For instance, the use of 4-dimethylaminopyridine (DMAP) has been shown to effectively catalyze the rearrangement without the need for toxic cyanides. chesci.com This approach involves reacting the enolate of 1,3-cyclohexanedione with a cyclopropyl-containing acid chloride to form the intermediate enol ester, which is then rearranged to the desired dione. The driving force for this rearrangement is believed to be the relief of electrostatic repulsion between the oxygen atoms in the enol ester, which makes it susceptible to enolization and subsequent isomerization. researchgate.net

A representative synthesis involves the reaction of 1,3-cyclohexanedione with a cyclopropylcarbonyl chloride derivative. The initial reaction, often carried out in a slurry with potassium carbonate in a solvent like acetonitrile, forms the enol ester intermediate. This intermediate can then be rearranged to the final product. chesci.com

Table 1: Synthesis of a 2-Acyl-cyclohexane-1,3-dione via Enol Ester Formation This table is based on a representative synthesis of a related triketone compound. chesci.com

| Step | Reactants | Reagents/Solvent | Conditions | Outcome |

| 1. Enolate Formation | 1,3-Cyclohexanedione | Potassium Carbonate, Acetonitrile | Stirred for ~2.5 hours at 25°C | Formation of enolate slurry |

| 2. Enol Ester Synthesis | Enolate slurry, Acid Chloride in Acetonitrile | - | Slow addition, stirred for 1 hour | Formation of enol-ester intermediate |

| 3. Rearrangement | Enol-ester intermediate | 4-Dimethylaminopyridine (DMAP) | - | Final triketone product |

A powerful and atom-economical strategy for constructing the cyclohexane-1,3-dione ring is the tandem Michael-Claisen condensation. tandfonline.comgoogle.com This one-pot process builds the cyclic dione from acyclic precursors. A general approach involves the reaction of an enolate, derived from a ketone like acetone, with an α,β-unsaturated ester. google.com

The mechanism begins with a Michael addition, where the enolate of the ketone attacks the β-carbon of the unsaturated ester. masterorganicchemistry.com This conjugate addition creates a new carbon-carbon bond and forms a 1,5-dicarbonyl intermediate. Following the Michael addition, an intramolecular Claisen condensation (or Dieckmann condensation) occurs. masterorganicchemistry.comopenstax.org In this step, an enolate formed from the intermediate attacks one of the ester carbonyl groups, leading to cyclization and the expulsion of an alkoxide leaving group to form the final β-diketone ring system. openstax.org

Optimized Reaction Conditions and Catalytic Approaches for this compound Formation

Improving the efficiency, safety, and yield of synthetic routes is a constant focus of chemical research. For this compound, this involves the development of new reagents and catalysts that optimize key reaction steps.

As previously mentioned, a significant improvement in the synthesis of 2-acyl-cyclohexane-1,3-diones is the substitution of hazardous cyanide catalysts with DMAP for the enol ester rearrangement step. chesci.com This change not only enhances the safety profile of the synthesis but also simplifies the procedure. chesci.com

Another optimized approach involves a Claisen condensation between a cyclopropyl ketone and a carboxylic acid ester. A patented process describes the reaction of a cyclopropyl ketone, an alkali alcoholate (like sodium or potassium methylate/ethylate), and a carboxylic acid ester at temperatures below 50°C. google.com A key condition for this process is the use of a solvent that is either alcohol-free or contains a very low molar ratio of alcohol relative to the alkali alcoholate (up to 0.7 mol alcohol per mol of base). google.com This control over the reaction medium is crucial for achieving high yields of the desired 1-cyclopropylalkane-1,3-dione. google.com

Table 2: Claisen Condensation for 1-Cyclopropylbutane-1,3-dione This table is based on a representative synthesis described in the patent literature. google.com

| Reactant 1 | Reactant 2 | Base | Solvent Condition | Product |

| Cyclopropyl methyl ketone | Methyl acetate or Ethyl acetate | Alkali alcoholate (e.g., NaOMe, KOEt) | Alcohol-free or low alcohol content | 1-Cyclopropylbutane-1,3-dione |

The exploration of novel catalysts is an ongoing field. For example, boric acid has been demonstrated as a mild and efficient catalyst for the synthesis of 1,3-dioxane-4,6-diones from ketones and malonic acid, suggesting its potential applicability in related condensation reactions for dione synthesis under environmentally friendly conditions. heteroletters.org

Regioselective and Stereoselective Syntheses of Cyclopropyl-Substituted Hexane-1,3-diones

Controlling the precise placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For complex molecules like cyclopropyl-substituted hexane-1,3-diones, achieving such control is essential for accessing specific isomers.

Regioselectivity is a key challenge in the synthesis of substituted cyclohexane-1,3-diones, especially when multiple reactive sites are present. The Michael-Claisen process can be designed to be highly regioselective, ensuring the formation of the desired constitutional isomer. google.com Similarly, in reactions of pre-formed 2-acylcyclohexane-1,3-diones, subsequent transformations can be directed to a specific carbonyl group. For example, the reaction of 2-acylcyclohexane-1,3-diones with fluorine-containing phenylhydrazines has been shown to produce indazolones with high regioselectivity, where the reaction proceeds at a specific one of the three carbonyl groups. researchgate.net The regioselectivity of ring-opening reactions of donor-acceptor cyclopropanes, often catalyzed by Brønsted or Lewis acids, further demonstrates the possibility of controlling reaction outcomes in systems containing the cyclopropyl motif. researchgate.netacs.org

Stereoselectivity, particularly the creation of specific enantiomers (enantioselectivity), is also a critical consideration. The desymmetrization of meso 1,3-diones through enantioselective intermolecular condensation with hydrazines, catalyzed by a chiral phosphoric acid, provides a route to keto-hydrazones with an all-carbon quaternary center in high enantioselectivity. acs.org This demonstrates a powerful strategy for introducing chirality into 1,3-dione systems. Furthermore, Lewis acid-mediated reactions of cyclopropyl alkyl ketones with α-keto esters have been shown to produce spiro-γ-lactone products with good stereoselectivities, indicating that the cyclopropyl group can influence the stereochemical course of a reaction. researchgate.net

Exploration of Novel Synthetic Routes to this compound Analogues as Key Intermediates

Beyond the established pathways, research continues to uncover novel synthetic routes to cyclohexane-1,3-dione analogues, which serve as valuable intermediates. google.com These routes often provide access to complex molecular architectures that would be difficult to obtain through traditional methods.

One such approach involves a one-pot process starting from cyclohexane-1,3-dione that includes the formation of an enamine intermediate with morpholine, followed by cyclization with an acrylic ester to yield a bicyclic trione. sioc-journal.cn Enaminones derived from cyclohexane-1,3-diones are themselves versatile precursors for a vast range of nitrogen and oxygen-containing heterocycles. tandfonline.com

Copper-catalyzed annulation reactions of cyclic 1,3-diones with O-acyl oximes have been developed to synthesize cyclohexanone-fused furans, representing a novel method for elaborating the core dione structure. bohrium.com Another innovative strategy involves the reaction of cyclopropyl alkyl ketones with α-keto esters mediated by a Lewis acid like tin(IV) chloride (SnCl4). researchgate.net This process can lead to spiro-γ-lactone products through a sequence involving the nucleophilic ring-opening of the cyclopropane, an aldol-type reaction, and subsequent cyclization. researchgate.net These advanced methods expand the synthetic toolkit available for creating complex molecules based on the this compound scaffold.

Fundamental Chemical Reactivity and Mechanistic Investigations of 1-cyclopropylhexane-1,3-dione

Tautomeric Equilibria in 1-Cyclopropylhexane-1,3-dione: A Comprehensive Analysis of Keto-Enol Forms

The phenomenon of tautomerism is a central feature in the chemistry of β-dicarbonyl compounds, and this compound is no exception. This equilibrium involves the interconversion between the diketo form and one or more enol forms. encyclopedia.pub The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of the substituents, intramolecular interactions, and the surrounding solvent environment. researchgate.netresearchgate.net

The substituents attached to the β-dicarbonyl framework play a crucial role in determining the relative stability of the keto and enol tautomers. rsc.org In the case of this compound, the key substituents are the cyclopropyl group and the propyl group.

Generally, the enol form of β-diketones is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. researchgate.netlibretexts.org The stability of the enol tautomer is influenced by several factors:

Substitution: More substituted enols, being more stable alkenes, are generally favored. masterorganicchemistry.com

Conjugation: The ability of the enol's C=C double bond to conjugate with adjacent π systems provides additional stabilization. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding significantly stabilizes the enol form. masterorganicchemistry.com

Aromaticity: If the enol is part of an aromatic ring, this form will be overwhelmingly dominant. masterorganicchemistry.com

For acyclic β-diketones, the enol form is often more stable than the keto form in the gas phase and in non-polar solvents. researchgate.net However, for cyclic β-diketones, the ring system introduces conformational constraints that can shift the equilibrium. In cyclohexane-1,3-dione, for instance, the enol form is predominant. cdnsciencepub.comwikipedia.org The steric and electronic properties of substituents can fine-tune the hydrogen bond strength and influence which enolic form is preferred. rsc.org While electron-donating groups can favor the enol form, bulky substituents can introduce steric hindrance that shifts the equilibrium towards the diketo form. researchgate.netrsc.org

In the context of this compound, the electron-donating nature of the alkyl (propyl) and cyclopropyl groups would be expected to influence the enol content. Studies on related systems show that electron-releasing groups can favor the dienol form in more complex diketones. irb.hr

A defining characteristic of the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.netlibretexts.org This interaction creates a pseudo-aromatic six-membered ring, which contributes significantly to the stability of the enol form. The strength of this hydrogen bond is a key factor in determining the tautomeric equilibrium. rsc.org

The conformation of the molecule is critical. For the intramolecular hydrogen bond to be effective, the molecule must adopt a specific conformation that brings the donor and acceptor groups into proximity. In acyclic β-diketones, this is readily achieved. In cyclic systems, the ring's conformational preferences will dictate the feasibility and strength of the intramolecular hydrogen bond. For cyclohexane-1,3-dione, the enol form is stabilized by this hydrogen bonding. nih.gov

The solvent environment has a profound impact on the position of the keto-enol equilibrium. rsc.org Generally, the enol form is more favored in non-polar, aprotic solvents, while the keto form is dominant in polar, protic solvents. researchgate.netcdnsciencepub.com This is because polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it relative to the enol, and can disrupt the intramolecular hydrogen bond of the enol. acs.org

For example, the enol content of acetoacetic acid is less than 2% in D₂O (a polar, protic solvent) but increases to 49% in CCl₄ (a non-polar solvent). masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org The rate-determining step for the conversion of the keto to the enol form is the deprotonation of the α-carbon. masterorganicchemistry.com

The following table summarizes the general trend of solvent effects on the keto-enol equilibrium for β-diketones:

| Solvent Type | Predominant Tautomer | Rationale |

| Non-polar, aprotic (e.g., hexane, CCl₄) | Enol | Intramolecular hydrogen bonding in the enol is favored. |

| Polar, aprotic (e.g., DMSO, acetonitrile) | Intermediate | Solvent polarity can influence the equilibrium. |

| Polar, protic (e.g., water, ethanol) | Keto | Intermolecular hydrogen bonding with the solvent stabilizes the keto form and disrupts the enol's intramolecular hydrogen bond. acs.org |

The dynamics of interconversion are also solvent-dependent. In the presence of molecules that can act as bifunctional catalysts (simultaneously donating and accepting protons), the high energy barrier for tautomerization can be significantly lowered. researchgate.net Water, for instance, can facilitate proton relay, thereby reducing the activation energy for the tautomerization process. acs.orgresearchgate.net

Enolate Chemistry of this compound: Formation and Reactivity

The α-hydrogens of this compound, located on the carbon between the two carbonyl groups, are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.com

The formation of the enolate is a key step in many reactions of β-dicarbonyl compounds. masterorganicchemistry.com It can be achieved by treatment with a suitable base. utexas.edu The choice of base is important; a strong base like lithium diisopropylamide (LDA) will completely and irreversibly deprotonate the β-dicarbonyl, whereas a weaker base like an alkoxide will establish an equilibrium. mnstate.edu

The resulting enolate is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com Common reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the α-position. libretexts.org

Halogenation: Reaction with halogens like Br₂ or Cl₂. mnstate.edu

Aldol-type reactions: Addition to other carbonyl compounds. utexas.edu

The enolate of this compound possesses two nucleophilic sites: the central carbon and the oxygen atom. Reaction typically occurs at the carbon, leading to C-alkylation, which is usually the thermodynamically favored product.

Cycloaddition Reactions and Pericyclic Processes Involving the this compound Scaffold

The enol form of this compound, with its conjugated π-system, can potentially participate in cycloaddition reactions. The electron-rich nature of the enol makes it a suitable diene for Diels-Alder reactions with electron-deficient dienophiles.

Furthermore, 1,3-dicarbonyl compounds, particularly cyclic ones like cyclopentene-1,3-diones, are known to undergo 1,3-dipolar cycloaddition reactions. mdpi.comacs.orgresearchgate.net For instance, they can react with azomethine ylides to form fused pyrrolidine derivatives. acs.org While specific studies on this compound in this context are not prevalent, the general reactivity pattern of β-diketones suggests its potential as a substrate in such transformations. umz.ac.irmdpi.com

Reactivity at the Cyclopropyl Moiety: Ring-Opening and Functionalization Pathways

The cyclopropyl group attached to the carbonyl function in this compound is a "donor-acceptor" cyclopropane. The carbonyl group acts as an electron-withdrawing acceptor, activating the cyclopropane ring, which acts as a donor due to the p-character of its C-C bonds. thieme-connect.com This activation makes the cyclopropane susceptible to ring-opening reactions. researchgate.net

These reactions can be initiated by various reagents, including:

Lewis acids: Scandium(III) triflate, for example, can catalyze the ring-opening of cyclopropyl ketones. thieme-connect.comnih.gov

Transition metals: Palladium catalysts have been used for the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org

Nucleophiles: The ring-opening can be achieved with various nucleophiles such as thiols, alcohols, and carboxylic acids, often catalyzed by a chiral complex to achieve asymmetry. nih.govrsc.org

Organometallic reagents: Trimethylaluminum catalyzed by nickel acetylacetonate can induce regioselective ring-opening. oup.com

The regioselectivity of the ring-opening is an important aspect, and it is often influenced by the substituents on the cyclopropane ring and the reaction conditions. oup.com These ring-opening reactions provide a pathway to linear, functionalized molecules that might be otherwise difficult to synthesize. researchgate.net

Mechanistic Studies of Electrophilic and Nucleophilic Additions to this compound

The reactivity of this compound towards electrophiles and nucleophiles is complex, primarily due to the presence of multiple reactive sites. These include the two carbonyl carbons, the acidic α-carbon, and the enolizable system.

Nucleophilic Addition:

Nucleophilic attack can occur at either of the two carbonyl carbons. The cyclopropyl ketone carbonyl is generally more electrophilic than the alkyl ketone carbonyl. The mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

In the context of its enol tautomer, this compound can also undergo conjugate (Michael) addition. In this case, the nucleophile adds to the β-carbon of the α,β-unsaturated ketone system present in the enol form. This reaction proceeds via an enolate intermediate which is then protonated. Softer nucleophiles, such as enamines or Gilman reagents, tend to favor conjugate addition.

The enolate of this compound, readily formed in the presence of a base, is a potent nucleophile itself. It can participate in various C-C bond-forming reactions, such as aldol condensations and alkylations at the α-carbon. For instance, the reaction of related 1,3-diketones with electrophiles in the presence of a base leads to α-substituted products.

Electrophilic Addition:

Electrophilic attack predominantly occurs at the central α-carbon, which is rendered acidic by the two flanking carbonyl groups. The mechanism involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophile. Halogenation and alkylation are common examples of electrophilic substitution at this position.

The enol form can also react with electrophiles on the oxygen atom, leading to the formation of enol ethers or esters, or on the α-carbon. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the electrophile.

Table 1: Representative Nucleophilic Additions to Analogous 1,3-Diones

| Nucleophile/Reagent | Substrate | Product(s) | Yield (%) | Reference |

| Phenylhydrazine | 1,3-Indanedione-derived donor-acceptor cyclopropanes | Indeno[1,2-c]pyridazine derivatives | Good | researchgate.net |

| Phosphorus ylides | Cyclohexane-1,3-dione-2-spirocyclopropanes | 6,7-Dihydroindan-4-ones | 32-87 | researchgate.net |

| Thiophenols | 1-Cyclopropyl-2-methylbutane-1,3-dione | Ring-opened thioethers | High | smolecule.com |

| Amines | α,β-Unsaturated ketones | β-Amino ketones (conjugate addition) | N/A | nih.gov |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the potential reactivity of this compound.

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction of this compound can affect both the β-diketone moiety and the cyclopropyl ring, sometimes leading to complex molecular transformations.

Oxidation:

The oxidation of β-diketones can proceed via several pathways depending on the oxidizing agent. Strong oxidizing agents like potassium permanganate or chromium trioxide can lead to the cleavage of the C-C bonds of the diketone, resulting in the formation of carboxylic acids. For instance, the oxidation of a related compound, 1-cyclopropyl-2-methylbutane-1,3-dione, is reported to yield carboxylic acids. smolecule.com

Oxidation with hydrogen peroxide in the presence of an acid catalyst can lead to the formation of esters through the intermediacy of bridged 1,2,4,5-tetraoxanes. Milder oxidizing agents, such as o-iodoxybenzoic acid (IBX), are effective for the oxidation of β-hydroxyketones to β-diketones and are generally selective, avoiding over-oxidation of the diketone itself.

Reduction:

The reduction of this compound can target either the carbonyl groups or the cyclopropyl ring. The carbonyl groups can be reduced to the corresponding alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com The reduction of 1,3-diketones with NaBH₄ in the presence of albumin has been shown to proceed with high stereoselectivity, yielding anti-1,3-diols.

The cyclopropyl group, being a strained ring, can undergo reductive ring-opening. This is often observed in reactions involving single-electron transfer (SET) reagents like samarium(II) iodide or under catalytic conditions with transition metals like titanium or nickel. nih.gov These reactions typically proceed via a radical or organometallic intermediate. For example, Ti(salen) complexes can catalyze the asymmetric [3+2] cycloaddition of cyclopropyl ketones with alkenes, which involves a reductive ring-opening of the cyclopropyl group via a radical redox-relay mechanism. nih.gov Similarly, nickel-catalyzed reductive cross-coupling reactions of aryl cyclopropyl ketones with alkyl bromides proceed via ring-opening to form γ-alkylated ketones.

Table 2: Representative Reduction Reactions of Analogous Cyclopropyl Ketones and β-Diketones

| Reagent | Substrate | Product(s) | Yield (%) | Reference |

| NaBH₄/Albumin | 1-Aryl-1,3-diketones | anti-1,3-Diols | up to 96 (d.e.) | colab.ws |

| LiAlH₄ | 1-Cyclopropyl-2-methylbutane-1,3-dione | Corresponding diols | N/A | smolecule.com |

| SmI₂ | Alkyl cyclopropyl ketones | Cyclopentenes (in presence of alkynes) | up to 90 | acs.org |

| Ti(salen)/Mn | Cyclopropyl ketones and alkenes | Polysubstituted cyclopentanes | High | nih.gov |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the potential reactivity of this compound.

Q & A

Q. What are the recommended storage conditions and handling protocols for 1-Cyclopropylhexane-1,3-dione to ensure stability and safety?

- Methodological Answer : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) . Use PPE (gloves, protective clothing, goggles) to avoid skin/eye contact. Handle in a fume hood or glovebox to mitigate inhalation risks. Post-experiment, segregate waste and dispose via certified biohazard services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical synthesis involves cyclohexane-1,3-dione derivatives reacting with cyclopropane precursors under acidic or basic conditions. For example:

Q. How can purity and structural integrity be verified post-synthesis?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Confirm structure via:

- NMR : Look for characteristic cyclopropyl proton signals (δ 0.5–1.5 ppm) and diketone carbonyl peaks (δ 2.0–2.5 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3000 cm⁻¹ (cyclopropane C-H) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and electron density maps. Key steps:

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Apply iterative data triangulation :

- Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable).

- Conduct sensitivity analysis on reaction conditions (e.g., temperature, solvent polarity) to identify outliers.

- Use statistical tools (e.g., principal component analysis) to reconcile spectroscopic discrepancies .

Q. How to design cytotoxicity assays for this compound derivatives?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.